3,5-Dimethylpyrazole phosphate

Nitrification Inhibition Soil Science Agrochemistry

3,5-Dimethylpyrazole phosphate [DMPZP] is a regioisomer-specific nitrification inhibitor that suppresses ammonia monooxygenase (AMO), offering a distinct efficacy window of 7-14 days ideal for rapid vegetative growth. Generic substitution with 3,4-DMPP is scientifically unsound due to divergent soil longevity. Procurement must be based on stoichiometric molar equivalence rather than cost-per-kilogram: DMPZP demonstrates superior molar inhibitory efficacy over dicyandiamide (DCD) at equivalent application rates, requiring distinct rate calculations for optimal nitrogen retention.

Molecular Formula C₅H₁₁N₂O₄P
Molecular Weight 194.13
CAS No. 1160634-41-2
Cat. No. B1146475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethylpyrazole phosphate
CAS1160634-41-2
Synonyms3,5-Dimethyl-1H-pyrazole Phosphate (1:1)
Molecular FormulaC₅H₁₁N₂O₄P
Molecular Weight194.13
Structural Identifiers
SMILESCC1=CC(=NN1)C.OP(=O)(O)O
InChIInChI=1S/C5H8N2.H3O4P/c1-4-3-5(2)7-6-4;1-5(2,3)4/h3H,1-2H3,(H,6,7);(H3,1,2,3,4)
Commercial & Availability
Standard Pack Sizes2.5 g / 25 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethylpyrazole Phosphate (CAS 1160634-41-2): Nomenclatural and Functional Definition for Procurement


3,5-Dimethylpyrazole phosphate (CAS 1160634-41-2), systematically designated as 3,5-dimethyl-1H-pyrazole phosphate (1:1), is the phosphoric acid salt of the heterocyclic base 3,5-dimethylpyrazole. This compound is categorized within the pyrazole-derived nitrification inhibitor (NI) class and exhibits a molecular weight of 194.13 g/mol . Its primary documented mechanism involves the inhibition of ammonia monooxygenase (AMO) activity in ammonia-oxidizing bacteria (AOB) and archaea (AOA), thereby retarding the microbial conversion of soil ammonium to nitrate .

3,5-Dimethylpyrazole Phosphate: Why Structural Analogs Cannot Guarantee Equivalent Nitrification Control


Generic substitution among pyrazole-based nitrification inhibitors is scientifically unsound due to pronounced regioisomer-specific and counterion-dependent variations in soil efficacy. The 3,5-dimethyl substitution pattern on the pyrazole ring yields a fundamentally different inhibition profile and longevity compared to the 3,4-dimethyl isomer (DMPP) [1]. Furthermore, even when comparing phosphate salts of the same base, the molar efficacy relative to non-pyrazole inhibitors like dicyandiamide (DCD) is governed by strict stoichiometric ratios, not merely by nominal weight equivalence [2]. Consequently, procurement decisions based solely on compound class or cost-per-kilogram, without rigorous evaluation of these quantitative performance differentials, risk substantial losses in nitrogen retention and agronomic efficiency.

3,5-Dimethylpyrazole Phosphate: Quantifiable Performance Data Against Reference Standards DCD and DMPP


Comparative Nitrification Inhibition Efficacy of 3,5-Dimethylpyrazole Phosphate (DMPZP) versus Dicyandiamide (DCD) on a Molar Basis

In a direct head-to-head aerobic soil incubation study, the nitrification inhibition efficacy of DMPZP was benchmarked against dicyandiamide (DCD). While a 1.0% (w/w, N basis) dose of DMPZP exhibited lower efficacy than an equal weight of DCD, a crucial molar correction revealed the opposite trend. Owing to DCD's substantially smaller molecular weight, the molar quantity of DMPZP applied at this dose was lower. When adjusted for molar equivalence, DMPZP demonstrated significantly superior inhibitory capacity compared to DCD [1].

Nitrification Inhibition Soil Science Agrochemistry

Temporal Profile of Nitrification Inhibition: DMPZP vs. Control and DCD

The time-dependent inhibition of soil ammonium oxidation was quantified for DMPZP against an uninhibited control and DCD. The peak inhibitory activity for DMPZP was consistently observed within a specific post-application window (7-14 days), during which the apparent nitrification rate reduction exceeded 30% [1]. The magnitude of this reduction was dose-dependent, with a 2.0% (N basis) application rate yielding a 41.7% decrease in apparent nitrification rate at day 7, compared to a 29.3% decrease for the 1.0% rate [1]. This temporal pattern contrasts with the known, often shorter, efficacy window of DCD in comparable soil systems [2].

Soil Nitrification Ammonium Oxidation Nitrification Inhibitor Kinetics

Comparative Performance of 3,5-DMPZP versus its Regioisomer 3,4-DMPP in Soil Nitrification Assays

A direct incubation study compared the nitrification inhibition profiles of 3,5-dimethylpyrazole phosphate (DMPZP) and its regioisomer, 3,4-dimethylpyrazole phosphate (DMPP), against an uninhibited urea control. The data indicate that while both isomers provide initial nitrification suppression, their efficacy diverges significantly over time. In the later stages of the incubation (three weeks post-application), the nitrification inhibitory effect of 3,5-DMPZP was inferior to that of DMPP [1].

Regioisomer Comparison Nitrification Inhibition Structure-Activity Relationship

Impact of DMPZP on Soil pH Dynamics Relative to DCD

The application of nitrogen fertilizers typically induces a decline in soil pH due to the nitrification process. Both DMPZP and DCD were evaluated for their capacity to moderate this acidification. The data show that DMPZP, like DCD, can slow the rate of pH decrease in soil. However, statistical analysis revealed no significant difference between the pH-buffering effects conferred by DMPZP and DCD treatments [1].

Soil pH Nitrification Soil Chemistry

3,5-Dimethylpyrazole Phosphate: Defined Application Scenarios Based on Quantitative Evidence


Short-Cycle Crop Fertilization Requiring Precise Molar Dosing

Given its demonstrated molar efficacy advantage over DCD at equal stoichiometric application rates [1], 3,5-Dimethylpyrazole phosphate is ideally suited for use in high-value, short-duration crops where precise, efficient nitrogen delivery is paramount. The compound's peak efficacy window of 7-14 days [2] aligns well with crops exhibiting rapid early vegetative growth. Procurement should be driven by molar-based cost-performance analysis rather than simple weight-based comparisons, as the higher molecular weight of DMPZP relative to DCD mandates distinct application rate calculations to achieve optimal inhibition.

Research and Development of Regioisomer-Specific Formulations

For R&D programs focused on structure-activity relationships (SAR) of pyrazole-based nitrification inhibitors, 3,5-Dimethylpyrazole phosphate is an essential, non-substitutable chemical probe. The experimental evidence showing its distinct long-term performance profile compared to the 3,4-dimethyl isomer (DMPP) [3] makes it a critical component for understanding regioisomeric effects on soil microbial ecology and nitrogen cycling kinetics. It serves as a benchmark for developing next-generation inhibitors with tailored degradation or mobility characteristics.

Blended Fertilizer Products for Specific Soil pH Management

3,5-Dimethylpyrazole phosphate can be incorporated into blended fertilizer products where the primary goal is nitrification suppression without introducing a differential effect on soil pH compared to existing DCD-based products. The evidence that its influence on soil pH decline is statistically indistinguishable from DCD [1] allows formulators to substitute the active ingredient on the basis of supply chain or cost considerations, without needing to re-engineer the product's overall soil chemistry profile. This simplifies regulatory and agronomic transition pathways.

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